molecular formula C11H11FN2S B13326396 4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13326396
M. Wt: 222.28 g/mol
InChI Key: MPQJGAPFEDLDRK-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, a fluorine atom, and a methyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the fluorine and methyl groups. One common method includes the reaction of 4-fluoro-3-methylaniline with thiazole-5-carbaldehyde under specific conditions to form the desired product. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorine atom play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methylaniline: Shares the fluorine and methyl groups but lacks the thiazole ring.

    N-(1,3-thiazol-5-ylmethyl)aniline: Contains the thiazole ring but lacks the fluorine and methyl groups.

Uniqueness

4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring, fluorine atom, and methyl group together enhances its potential for diverse applications in research and industry.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

4-fluoro-3-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11FN2S/c1-8-4-9(2-3-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3

InChI Key

MPQJGAPFEDLDRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CN=CS2)F

Origin of Product

United States

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